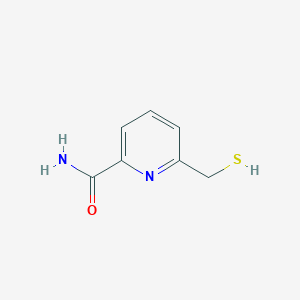

6-(Sulfanylmethyl)pyridine-2-carboxamide

Description

Properties

IUPAC Name |

6-(sulfanylmethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(10)6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHIPPXPXVUHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

From 2-Cyano-6-halopyridine Intermediates

A key method involves the reaction of 2-cyano-6-halopyridine with nucleophiles such as 1,2-diaminoethane to form imidazoline intermediates, which upon hydrolysis yield pyridine-2-carboxamide derivatives. This process is catalyzed by acids like p-toluenesulfonic acid and involves controlled temperature and addition rates to manage ammonia evolution.

Reaction Conditions and Steps:

| Step | Reagents/Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Cyano-6-halopyridine + 1,2-diaminoethane, p-toluenesulfonic acid, toluene, 95-100 °C | Formation of 2-(6-halopyridine-2-yl)-1H-imidazoline intermediate | 88% yield; ammonia evolution controlled by slow addition |

| 2 | Hydrolysis of imidazoline intermediate with NaOH, reflux, 4 hours | Conversion to N-(2-aminoethyl)-6-halo-2-pyridinecarboxamide free base | Efficient hydrolysis step |

| 3 | Acidification with acetic acid, solvent exchange to ethanol | Formation of pharmaceutically acceptable acid addition salts | Crystallization and purification |

This method is scalable and has been demonstrated in multi-kilogram batches with controlled crystallization to obtain pure intermediates and final products.

Introduction of the Sulfanylmethyl Group at the 6-Position

The sulfanylmethyl substituent (-CH2-SH) can be introduced via nucleophilic substitution on a 6-halopyridine derivative or by alkylation of a thiol precursor.

Nucleophilic Substitution Approach

- Starting with 6-halopyridine-2-carboxamide, the halogen at the 6-position is displaced by a thiol nucleophile such as thiourea or sodium hydrosulfide.

- The intermediate alkylthiol derivatives are then hydrolyzed or reduced to yield the sulfanylmethyl group.

Alkylation of Thiol

- Alternatively, the pyridine-2-carboxamide is first functionalized with a chloromethyl group at the 6-position.

- This chloromethyl intermediate undergoes nucleophilic substitution with thiolates (e.g., sodium hydrosulfide) to furnish the sulfanylmethyl substituent.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Remarks |

|---|---|---|---|---|

| 1 | 2-Cyano-6-chloropyridine | 1,2-Diaminoethane, p-toluenesulfonic acid, toluene, 95-100 °C | 2-(6-chloropyridine-2-yl)-1H-imidazoline | 88% yield; controlled ammonia release |

| 2 | Imidazoline intermediate | NaOH, reflux, 4 hours | N-(2-aminoethyl)-6-chloro-2-pyridinecarboxamide free base | Efficient hydrolysis |

| 3 | Free base | Acidification with acetic acid, ethanol solvent | Acid addition salt form | Purification by crystallization |

| 4 | 6-Chloro-2-pyridinecarboxamide | Sodium hydrosulfide or thiourea, nucleophilic substitution | This compound | Thiol substitution at 6-position |

Analytical and Research Findings

- The intermediates and final products are characterized by melting point, IR spectroscopy (notably amide C=O stretch around 1670 cm^-1), and NMR spectroscopy confirming substitution patterns.

- The sulfanylmethyl group introduction is confirmed by characteristic thiol signals in NMR and the presence of sulfur in elemental analysis.

- The process is optimized to minimize by-products, with purification steps including solvent washes and crystallization at controlled temperatures (0-5 °C) to ensure high purity.

- The synthetic route is adaptable to various halogen substituents at the 6-position, allowing for derivative synthesis.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Imidazoline Intermediate Route | Reaction of 2-cyano-6-halopyridine with diaminoethane, hydrolysis, acidification | High yield, scalable, well-characterized intermediates | Requires careful temperature and addition control |

| Nucleophilic Substitution | Halogen displacement by thiol nucleophiles | Direct introduction of sulfanylmethyl group | Possible side reactions, need for purification |

| Thiol Alkylation | Alkylation of chloromethyl intermediate with thiolates | Versatile for different thiol substituents | Requires preparation of chloromethyl intermediate |

The preparation of this compound is effectively achieved through a multi-step synthetic route starting from 2-cyano-6-halopyridine derivatives. The key steps involve formation of imidazoline intermediates, hydrolysis to carboxamide, and introduction of the sulfanylmethyl group via nucleophilic substitution or alkylation. The process benefits from controlled reaction conditions, catalytic acid use, and careful purification to yield high-purity products suitable for further pharmaceutical or chemical applications.

The described methods are supported by patent literature and peer-reviewed synthetic protocols, ensuring their reliability and reproducibility for research and industrial synthesis.

Chemical Reactions Analysis

6-(Sulfanylmethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfanylmethyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Sulfanylmethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Sulfanylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Halogen-Substituted Pyridine-2-carboxamides

Key Findings :

- Electronic Effects : The sulfanylmethyl group is less electron-withdrawing compared to halogens (-Cl, -Br), which may influence electronic distribution on the pyridine ring and alter binding affinities in biological systems .

- Solubility : The -SCH3 group’s polarity could improve aqueous solubility relative to halogenated analogs, which are typically more lipophilic.

Complex Pyridine-Carboxamide Derivatives

Key Findings :

- Substituent Diversity : Trifluoromethyl (-CF3) and sulfonyl (-SO2-) groups in these derivatives enhance metabolic stability and binding selectivity, contrasting with the simpler sulfanylmethyl group in this compound .

- Molecular Weight : Higher molecular weights (500–600 g/mol) in these derivatives may limit blood-brain barrier penetration compared to this compound (168 g/mol) .

Thieno[2,3-b]pyridine-2-carboxamide Derivatives

Key Findings :

- Structural Complexity: Fused thienopyridine cores increase rigidity and planar surface area, favoring interactions with hydrophobic protein pockets compared to the simpler pyridine scaffold .

- Trifluoromethyl Effects : The -CF3 group in these analogs enhances electronegativity and stability, similar to its role in the derivatives discussed in Section 2.2 .

Biological Activity

Overview

6-(Sulfanylmethyl)pyridine-2-carboxamide, with the molecular formula C7H8N2OS, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by a pyridine ring substituted with a sulfanylmethyl group and a carboxamide functional group, which contribute to its reactivity and biological properties.

The synthesis of this compound typically involves the reaction of pyridine-2-carboxylic acid with thioacetic acid to form a thioester, which is subsequently treated with ammonia to yield the carboxamide. The compound has a molecular weight of 168.22 g/mol and is soluble in various organic solvents, making it versatile for chemical applications.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various pyridine derivatives, this compound showed effectiveness against a range of bacterial strains, comparable to standard antibiotics like streptomycin . The mechanism behind its antimicrobial action may involve the inhibition of bacterial enzyme activity through hydrogen bonding interactions with target proteins.

Anticancer Potential

Emerging studies have suggested that compounds similar to this compound may possess anticancer properties. For instance, structural analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro, demonstrating potential as therapeutic agents in oncology . The specific pathways affected include apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the exact mechanisms involved.

Inhibitory Effects on Enzymes

The carboxamide group in this compound allows it to interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways critical for cell survival and proliferation. For example, it has been postulated that such compounds could inhibit proteolytic enzymes involved in cancer progression.

Case Studies

-

Antimicrobial Activity Assessment

In a comparative study assessing the antimicrobial efficacy of several pyridine derivatives against Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents. -

Anticancer Activity Evaluation

A recent investigation into the cytotoxic effects of various pyridine derivatives on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The study suggested that its mechanism may involve the induction of apoptosis through the mitochondrial pathway .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Cell Signaling Modulation : Altering signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Potential scavenging of reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant | Moderate |

| Pyridine-2-carboxamide | Lacks sulfanylmethyl group | Minimal | Low |

| 6-(Methylthio)pyridine-2-carboxamide | Contains methylthio group | Moderate | High |

This table illustrates how structural variations influence the biological activities of related compounds.

Q & A

Q. What safety protocols are critical for handling this compound?

- Answer : Classify the compound as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for synthesis, PPE (nitrile gloves, lab coat), and emergency eyewash stations. Dispose of waste via sulfhydryl-specific neutralization (e.g., NaOCl treatment). Document handling per REACH and OSHA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.